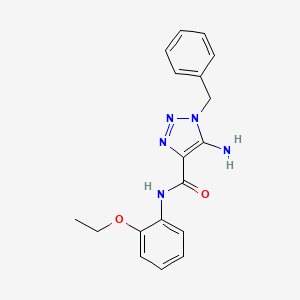
3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
Compounds structurally related to 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have been explored for their cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing a structural resemblance, exhibited potent cytotoxic properties in murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds achieving IC(50) values less than 10 nM (Deady et al., 2003). Similarly, novel quinazolinone derivatives with substituted quinoxalindione, which are structurally related, demonstrated significant cytotoxic activity against MCF-7 and HeLa cell lines (Poorirani et al., 2018).
Electron-Transport Materials in Organic Devices
Derivatives of dibenzothiophene and quinoxaline, related to the chemical structure , have been synthesized and identified as effective electron-transport materials for organic light-emitting devices. These compounds exhibit high electron mobilities and are useful in fabricating double-layer devices, demonstrating significant efficiency in organic electronics (Huang et al., 2006).
Antimicrobial and Antibacterial Properties
The antimicrobial activity of compounds structurally related to 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has been extensively researched. For instance, new furothiazolo pyrimido quinazolinones, synthesized from visnagenone or khellinone, showed excellent growth inhibition of bacteria and fungi, highlighting their potential in antimicrobial applications (Abu‐Hashem, 2018).
Herbicide Development
The pyrazole-quinazoline-2,4-dione hybrids, structurally akin to the chemical , have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase, an essential target in herbicide discovery. These compounds demonstrated excellent herbicidal activity against various weeds, suggesting their potential application in agriculture (He et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and oxidation reactions.", "Starting Materials": [ "2,5-dimethylphenylamine", "2-chloroacetic acid", "thiophene-2-carboxylic acid", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "sodium carbonate", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "2,4-dichloroquinazoline", "potassium tert-butoxide", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylphenylglycine by reacting 2,5-dimethylphenylamine with 2-chloroacetic acid in the presence of sodium hydroxide.", "Step 2: Synthesis of 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione by reacting 2,5-dimethylphenylglycine with 2,4-dichloroquinazoline in the presence of sodium carbonate.", "Step 3: Synthesis of 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole by reacting 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine with 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione in the presence of hydrazine hydrate and phosphorus oxychloride.", "Step 4: Synthesis of 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(2,5-dimethylphenyl)-1-(2-hydroxyethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole with sodium azide in the presence of sulfuric acid, followed by reduction with sodium borohydride and methylation with methyl iodide in the presence of potassium tert-butoxide." ] } | |
Numéro CAS |
1207047-70-8 |
Nom du produit |
3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C23H18N4O3S |
Poids moléculaire |
430.48 |
Nom IUPAC |
3-(2,5-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-9-10-15(2)18(12-14)27-22(28)16-6-3-4-7-17(16)26(23(27)29)13-20-24-21(25-30-20)19-8-5-11-31-19/h3-12H,13H2,1-2H3 |
Clé InChI |
KUAQJUPBKAWPHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



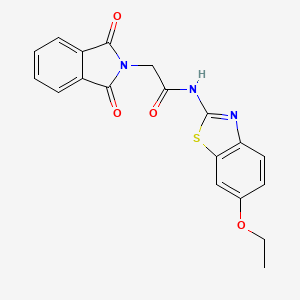

![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)
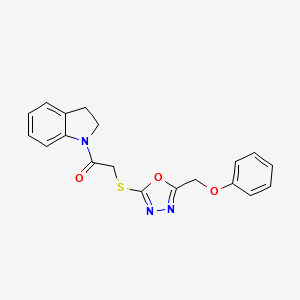
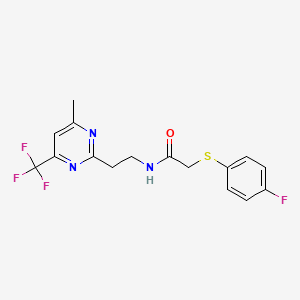
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)
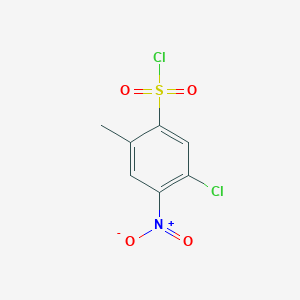

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)
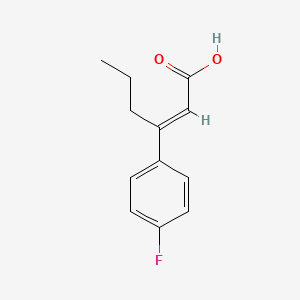

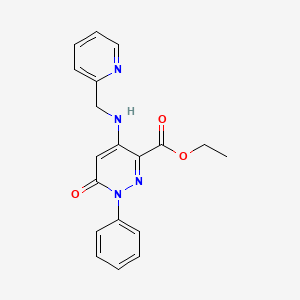
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)
